molecular formula C16H13NO4 B6525042 2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 929429-04-9

2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No. B6525042
CAS RN: 929429-04-9
M. Wt: 283.28 g/mol
InChI Key: QEDGZEJPQNWPPW-UHFFFAOYSA-N
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Description

2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, also known as 7-hydroxy-2-methoxychromen-4-one or 7-HMCO, is a natural product found in the leaves of the plant species Acanthus ilicifolius. It is a chromenone that has recently been studied for its potential pharmacological properties and its ability to modulate the activity of certain enzymes. This article will discuss the synthesis of 7-HMCO, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

7-HMCO has been studied for its potential pharmacological properties, such as its ability to modulate the activity of certain enzymes. It has also been investigated for its anti-inflammatory, anti-viral, and anti-cancer activities. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria, including Helicobacter pylori, and its potential to inhibit the formation of biofilms.

Mechanism of Action

The exact mechanism of action of 7-HMCO is still not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also thought to act as an antioxidant and to modulate the activity of certain receptors.
Biochemical and Physiological Effects
7-HMCO has been shown to modulate the activity of certain enzymes involved in drug metabolism, including cytochrome P450 enzymes. It has also been shown to inhibit the growth of certain bacteria, including Helicobacter pylori. Additionally, it has been shown to have anti-inflammatory, anti-viral, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The advantages of using 7-HMCO in lab experiments include its low cost, its easy synthesis, and its wide range of potential pharmacological activities. However, there are some limitations to using 7-HMCO in lab experiments, including its low solubility in water and its low bioavailability.

Future Directions

Future research on 7-HMCO could focus on the development of more efficient synthesis methods, the further elucidation of its mechanism of action, the optimization of its pharmacological properties, and the development of new therapeutic applications. Additionally, further research could focus on the investigation of its potential to inhibit the formation of biofilms and its ability to modulate the activity of certain receptors.

properties

IUPAC Name

2-amino-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-12-5-3-2-4-10(12)14-15(19)11-7-6-9(18)8-13(11)21-16(14)17/h2-8,18H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDGZEJPQNWPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 2
2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 3
2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 4
2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 5
2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 6
2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

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